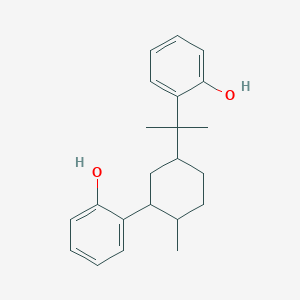amino}butan-2-one CAS No. 80980-85-4](/img/structure/B14431802.png)
4-{[2-(4-Ethenylphenyl)ethyl](propyl)amino}butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-ethenylphenyl ethylamine, which is then reacted with propylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-(4-Methylphenyl)ethylamino}butan-2-one
- 4-{2-(4-Chlorophenyl)ethylamino}butan-2-one
- 4-{2-(4-Fluorophenyl)ethylamino}butan-2-one
Uniqueness
4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
80980-85-4 |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
4-[2-(4-ethenylphenyl)ethyl-propylamino]butan-2-one |
InChI |
InChI=1S/C17H25NO/c1-4-12-18(13-10-15(3)19)14-11-17-8-6-16(5-2)7-9-17/h5-9H,2,4,10-14H2,1,3H3 |
Clé InChI |
SKONIJFOZXVNSF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1=CC=C(C=C1)C=C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


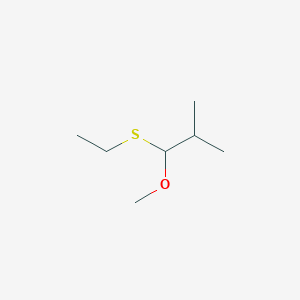
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
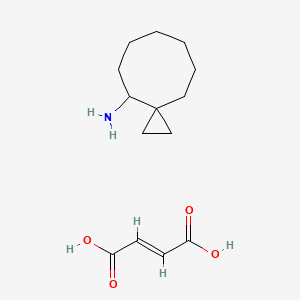
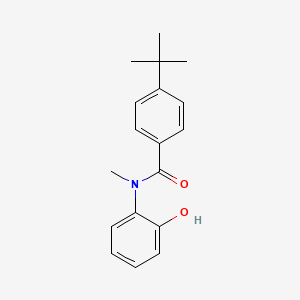
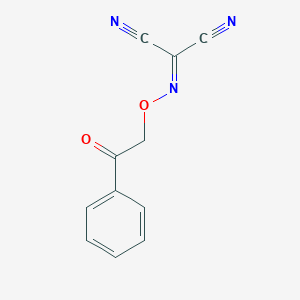
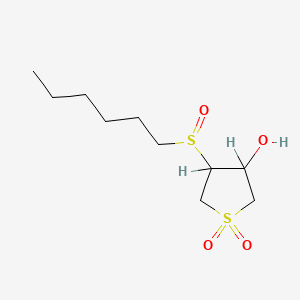
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
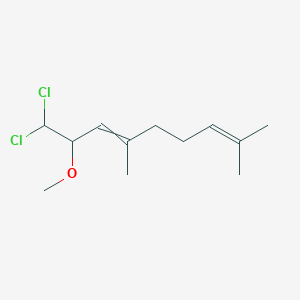

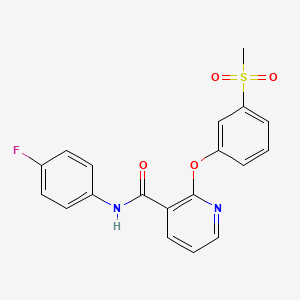
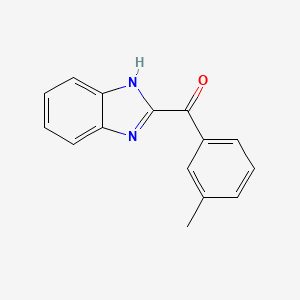
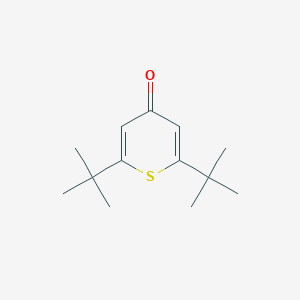
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
